

An In-depth Technical Guide to m-PEG2-Amine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *m*-PEG2-Amino

Cat. No.: B1667100

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This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG2-Amine), a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and its applications as a linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of m-PEG2-Amine

m-PEG2-Amine, also known by its IUPAC name 2-(2-methoxyethoxy)ethan-1-amine, is a short-chain polyethylene glycol (PEG) derivative.^[1] It features a methoxy group at one terminus and a primary amine group at the other. This structure imparts both hydrophilicity, due to the PEG backbone, and reactive functionality through the terminal amine. The amino group can readily react with various functional groups such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), making it a versatile tool for covalently linking molecules.^{[1][2][3]}

The hydrophilic nature of the PEG spacer is advantageous in biomedical applications as it can increase the aqueous solubility of conjugated molecules.^{[1][2]} This property is particularly beneficial in drug delivery systems, helping to improve the pharmacokinetic profiles of therapeutic agents.^[4]

Physicochemical and Structural Data

The key quantitative data for m-PEG2-Amine are summarized in the table below for easy reference and comparison.

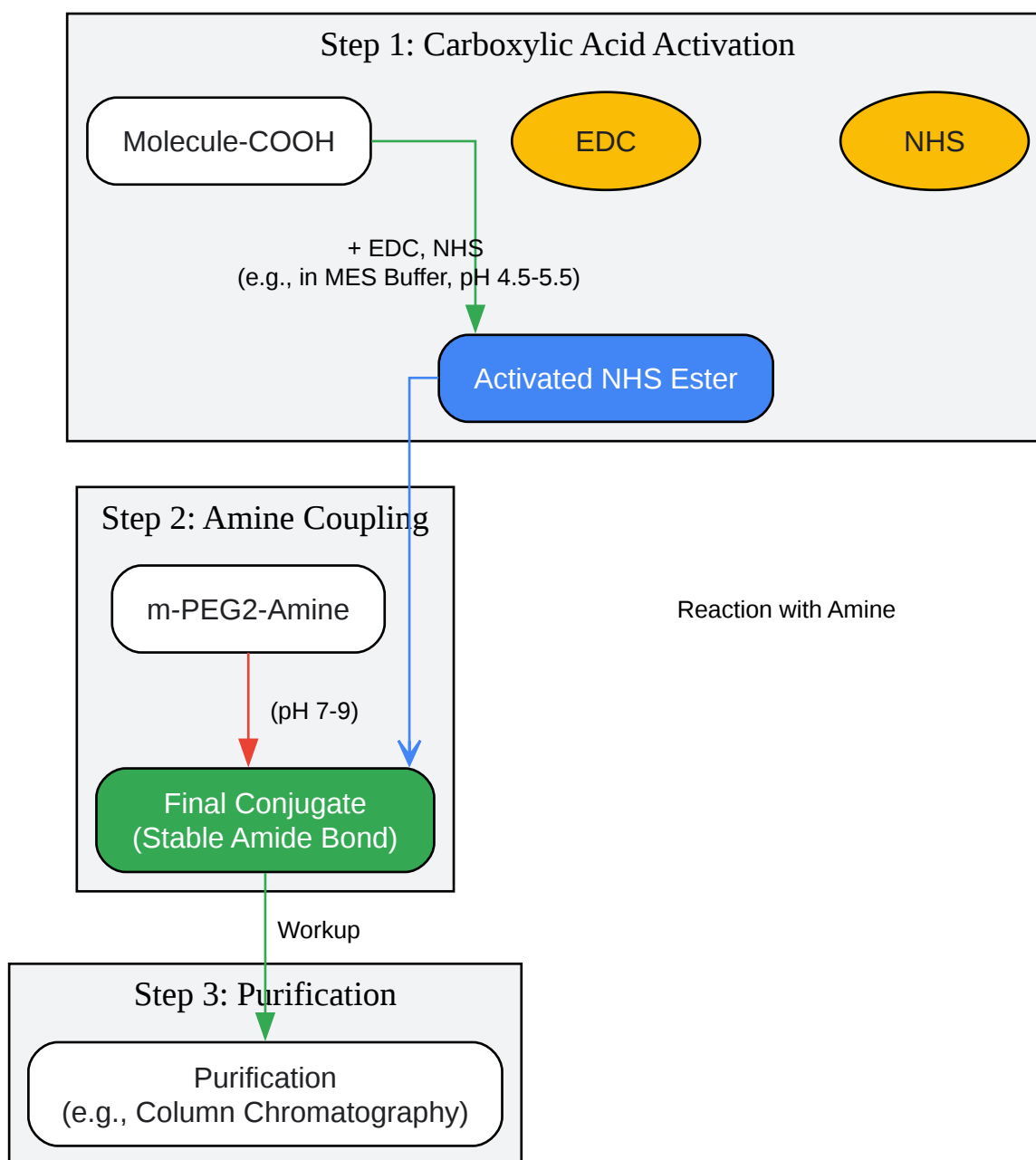
Property	Value	References
Chemical Formula	C ₅ H ₁₃ NO ₂	[1][5][6][7][8]
Molecular Weight	119.16 g/mol	[1][5][6][9]
Exact Mass	119.0946 u	[1]
CAS Number	31576-51-9	[1][6]
IUPAC Name	2-(2-methoxyethoxy)ethan-1-amine	[1]
SMILES	COCCOCCN	[5][8]
Purity	>95% - 98%	[3][6][9]
Appearance	Colorless oil or liquid	[6][10]
Solubility	Soluble in DCM, THF, DMF, DMSO	[6]

Applications in Bioconjugation

m-PEG2-Amine is predominantly used as a linker molecule.[10] Its ability to connect different molecular entities has led to its widespread use in the synthesis of complex bioconjugates.

- **Antibody-Drug Conjugates (ADCs):** m-PEG2-Amine can be used as a cleavable linker in the construction of ADCs.[8][9][11] In this context, it connects a potent cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells.
- **PROTACs:** This molecule also serves as a PEG-based linker for PROTACs.[11] PROTACs are designed to induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase to the protein of interest.[11]

The workflow for a typical bioconjugation reaction involving the coupling of a carboxylic acid-containing molecule to m-PEG2-Amine is depicted below.



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Caption: Workflow for amide bond formation using m-PEG2-Amine.

Experimental Protocols

The following section provides a detailed methodology for a common application of m-PEG2-Amine: the coupling of a carboxylic acid to the amine group to form a stable amide bond. This procedure is a general guideline and may require optimization for specific molecules.

Protocol: Amide Coupling of a Carboxylic Acid to m-PEG2-Amine

This protocol is based on standard carbodiimide-mediated coupling chemistry.[\[12\]](#)[\[13\]](#)

Materials:

- Carboxylic acid-containing molecule (R-COOH)
- m-PEG2-Amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction vessels and stirring equipment
- Purification system (e.g., silica gel chromatography or HPLC)

Procedure:

- Preparation of Reactants:
 - Equilibrate all reagents, particularly EDC, to room temperature before use.[\[13\]](#)
 - Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.[\[13\]](#)
 - Prepare a stock solution of m-PEG2-Amine in the chosen Coupling Buffer.
- Activation of Carboxylic Acid:

- In a reaction vessel, dissolve the carboxylic acid (1 equivalent) in Activation Buffer.
- Add EDC (1.2-1.5 equivalents) and NHS (1.5-2.0 equivalents) to the carboxylic acid solution.[\[12\]](#)
- Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring. This step forms a more stable NHS ester intermediate, which will then react with the amine.[\[12\]](#)
- Coupling with m-PEG2-Amine:
 - Add the m-PEG2-Amine solution (1.5-2.0 equivalents) to the activated carboxylic acid mixture.[\[12\]](#)
 - Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary, as the reaction between the NHS ester and the amine is most efficient at a pH range of 7-9.[\[13\]](#)
 - Let the reaction proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the reactants.[\[12\]](#)
- Quenching the Reaction:
 - (Optional but recommended) Add a quenching solution, such as hydroxylamine or Tris buffer, to the reaction mixture to deactivate any unreacted NHS esters.
- Purification of the Conjugate:
 - The final conjugate can be purified from the reaction mixture using standard techniques. Depending on the properties of the conjugate, this may include dialysis, size-exclusion chromatography, reversed-phase HPLC, or silica gel column chromatography.[\[13\]](#)

Monitoring the Reaction:

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.[\[13\]](#)

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